molecular formula C5H12NO8P B12062225 Phosphonomethyl iminodiacetic acid hydrate

Phosphonomethyl iminodiacetic acid hydrate

Cat. No.: B12062225
M. Wt: 245.12 g/mol
InChI Key: QTDRAPLUBFHWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(phosphonomethyl)iminodiacetic acid: is an important chemical compound widely used in various industrial and scientific applications. It is a derivative of iminodiacetic acid, where a phosphonomethyl group is attached to the nitrogen atom. This compound is known for its role as an intermediate in the synthesis of glyphosate, a widely used herbicide.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Iminodiacetonitrile Method: This method involves the use of iminodiacetonitrile as a raw material.

    Disodium Iminodiacetate Method: In this method, disodium iminodiacetate reacts with phosphorus trichloride and water to form monosodium iminodiacetate and sodium chloride. The solution is then concentrated, heated, and filtered.

Industrial Production Methods: The industrial production of N-(phosphonomethyl)iminodiacetic acid typically involves the use of iminodiacetonitrile or disodium iminodiacetate as starting materials. The processes are optimized to reduce energy consumption, equipment cost, and operation cost, making them economically beneficial .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(phosphonomethyl)iminodiacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(phosphonomethyl)iminodiacetic acid involves its interaction with specific molecular targets. In the case of glyphosate synthesis, it acts as a precursor that undergoes oxidation to form glyphosate. Glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is crucial for the biosynthesis of aromatic amino acids in plants .

Comparison with Similar Compounds

    N-(phosphonomethyl)glycine (Glyphosate): A widely used herbicide that inhibits EPSPS.

    Iminodiacetic Acid: A precursor in the synthesis of N-(phosphonomethyl)iminodiacetic acid.

    Nitrilotriacetic Acid: Another chelating agent with similar properties.

Uniqueness: N-(phosphonomethyl)iminodiacetic acid is unique due to its role as an intermediate in the synthesis of glyphosate. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile compound in both industrial and research applications .

Properties

Molecular Formula

C5H12NO8P

Molecular Weight

245.12 g/mol

IUPAC Name

2-[carboxymethyl(phosphonomethyl)amino]acetic acid;hydrate

InChI

InChI=1S/C5H10NO7P.H2O/c7-4(8)1-6(2-5(9)10)3-14(11,12)13;/h1-3H2,(H,7,8)(H,9,10)(H2,11,12,13);1H2

InChI Key

QTDRAPLUBFHWCT-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)N(CC(=O)O)CP(=O)(O)O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.